3-(3-Chlorophenyl)-1,1-diisopropylurea

Description

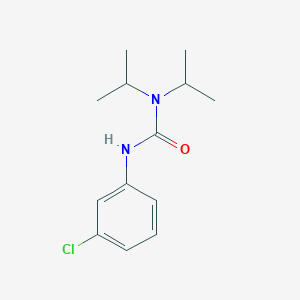

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1,1-di(propan-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-7-5-6-11(14)8-12/h5-10H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJPFHSPJTWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82744-86-3 | |

| Record name | 3-(3-CHLOROPHENYL)-1,1-DIISOPROPYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 3 3 Chlorophenyl 1,1 Diisopropylurea

Nucleophilic Substitution Reactions of the Chlorophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate, or occasionally through a concerted mechanism. researchgate.net For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). researchgate.net

In the structure of 3-(3-Chlorophenyl)-1,1-diisopropylurea, the urea (B33335) substituent [-NHC(=O)N(i-Pr)₂] is connected at the meta-position relative to the chlorine atom. While the urea moiety possesses electron-withdrawing character due to the carbonyl group, its ability to activate the ring for nucleophilic substitution is most pronounced at the ortho and para positions through resonance stabilization of the Meisenheimer complex. Its influence at the meta-position is significantly weaker, relying primarily on inductive effects. Consequently, the chlorine atom in this compound is not sufficiently activated for facile nucleophilic aromatic substitution under standard laboratory conditions. Reactions with common nucleophiles like hydroxides, alkoxides, or amines would require harsh conditions, such as high temperatures and pressures, and are not considered a major transformation pathway under typical environmental or biological settings.

Acylation Processes Involving the Urea Framework

The urea framework contains a secondary amine proton (-NH-) attached to the chlorophenyl ring. This proton can be abstracted by a strong base, forming an amidic anion. This anion, in principle, could act as a nucleophile in an acylation reaction with reagents like acyl chlorides or anhydrides. This would result in the formation of an N-acylurea derivative.

However, the nucleophilicity of the nitrogen atom attached to the aromatic ring is considerably reduced due to the delocalization of its lone pair of electrons into both the phenyl ring and the adjacent carbonyl group. This resonance stabilization makes the N-H proton less acidic and the corresponding anion less reactive compared to a simple amide. While the synthesis of N-acylureas is a known chemical transformation, it is often achieved during the formation of the urea itself rather than by post-synthetic modification of a stable, pre-formed urea. nih.govarkat-usa.org There is limited specific literature describing the direct acylation of this compound, suggesting this is not a readily occurring reaction pathway without the use of highly reactive reagents or specific catalytic conditions.

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is a critical factor in its environmental persistence. While generally stable, it can undergo degradation through several abiotic and biotic pathways.

This compound is generally stable to hydrolysis in neutral, acidic, and weakly alkaline aqueous solutions at ambient temperatures. nih.govchemicalbook.com However, the urea linkage can be cleaved under more forceful conditions. Specifically, hydrolytic cleavage is promoted by strong acids or strong alkalis, particularly with heating. nih.govchemicalbook.com This reaction breaks the C-N bond between the carbonyl carbon and the nitrogen of the chlorophenyl group, leading to the formation of 3-chloroaniline (B41212) and diisopropylamine (B44863), with the release of carbon dioxide. In water, the compound is quite persistent, with a reported half-life of approximately 30 days. who.int

Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is an effective advanced oxidation process for the complete mineralization of this compound. researchgate.netscirp.org When TiO₂ is irradiated with UV light of sufficient energy (wavelength < 387 nm), it generates electron-hole pairs. scirp.org These charge carriers react with water and molecular oxygen to produce highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). usv.ro

The hydroxyl radical is a powerful, non-selective oxidizing agent that initiates the degradation of the herbicide. nih.gov The degradation mechanism involves several parallel pathways:

Hydroxyl Radical Attack on the Aromatic Ring: The •OH radical can add to the chlorophenyl ring, leading to hydroxylation and eventual ring-opening.

Oxidation of the Isopropyl Group: The aliphatic isopropyl side chain is susceptible to hydrogen abstraction by •OH radicals, leading to the formation of hydroxylated intermediates. nih.gov

N-Demethylation: Although this compound has isopropyl groups instead of methyl groups, a similar process of dealkylation at the tertiary nitrogen can occur.

Cleavage of the Urea Bond: The urea linkage can be attacked, breaking the molecule into smaller fragments.

The degradation of this compound proceeds through a complex network of intermediate products. The primary transformation pathways identified through microbial and photocatalytic studies are hydroxylation of the isopropyl side chain and N-dealkylation. who.intnih.gov

Several key intermediates have been identified:

Hydroxylated Metabolites: Fungal degradation studies have shown that hydroxylation can occur at two different positions on the isopropyl side chain, yielding N-(4-(2-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (1-OH-IPU) and N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (2-OH-IPU). nih.gov In soil, 2-hydroxyisoproturon is a major degradation product. chemicalbook.com

N-Demethylated Products: Although less emphasized than in methyl-substituted ureas, dealkylation can lead to the formation of monodesmethylisoproturon (MDIPU) and didesmethylisoproturon (DDIPU). nih.govnih.gov

Combined Products: Further degradation can result in intermediates that are both hydroxylated and demethylated, such as 2-hydroxymonodesmethylisoproturon. chemicalbook.com

Hydrolysis Product: The final breakdown of the urea linkage before ring cleavage often yields 4-isopropylaniline. nih.govnih.gov

The table below summarizes the major identified degradation intermediates.

| Intermediate Compound Name | Abbreviation | Formation Pathway |

|---|---|---|

| N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea | 2-OH-IPU | Hydroxylation of Isopropyl Group |

| N-(4-(2-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea | 1-OH-IPU | Hydroxylation of Isopropyl Group |

| Monodesmethylisoproturon | MDIPU | N-Dealkylation |

| Didesmethylisoproturon | DDIPU | N-Dealkylation |

| 2-Hydroxymonodesmethylisoproturon | 2-OH-MDIPU | Hydroxylation and N-Dealkylation |

| 4-Isopropylaniline | - | Hydrolysis of Urea Linkage |

Thermal Decomposition and Reversible Urea Bond Dynamics

When subjected to high temperatures, this compound undergoes thermal decomposition. nih.gov Studies on analogous compounds, such as 1,3-diphenyl urea (DPU), provide insight into the likely mechanism. The thermal cracking of DPU at temperatures above 240 °C results in the reversible cleavage of the C-N amide bond, yielding phenyl isocyanate and aniline (B41778). nih.gov

Applying this model to this compound, thermal decomposition is expected to proceed via the cleavage of the urea linkage to form 3-chlorophenyl isocyanate and diisopropylamine.

C₇H₆ClNCO + HN(C₃H₇)₂ ⇌ C₁₃H₁₉ClN₂O

This reaction is reversible, and the stability of the urea bond is temperature-dependent. At elevated temperatures, the equilibrium shifts towards the formation of the isocyanate and the amine. Upon cooling, these reactive species can recombine to reform the parent urea compound, demonstrating the dynamic nature of the urea bond under thermal stress. At very high temperatures leading to complete decomposition, toxic vapors, including nitrogen oxides, are emitted. nih.gov

Molecular Level Mechanistic Studies of Interactions

Enzyme Inhibition Mechanisms and Molecular Recognition

3-(3-Chlorophenyl)-1,1-diisopropylurea belongs to the class of Carboxylic Acid Amide (CAA) fungicides. nih.gov The molecular mechanism of action for this class of compounds involves the disruption of protein synthesis and cell wall formation, leading to the inhibition of spore germination and mycelial growth. nih.gov While the ultimate biological effects are well-documented, the precise molecular-level interactions with enzymatic targets are a subject of ongoing investigation.

Interaction with Nucleophilic Sites in Biological Molecules

The chemical structure of this compound, featuring a urea (B33335) moiety, presents the potential for interaction with nucleophilic sites within biological macromolecules. The carbonyl carbon of the urea group is electrophilic and could theoretically be susceptible to attack by nucleophilic residues (such as cysteine, serine, or lysine) in an enzyme's active site. Such an interaction could lead to the formation of a covalent adduct, thereby inactivating the enzyme.

A theoretical investigation using Density Functional Theory (DFT) on the hydrolytic degradation of iprovalicarb (B1672162) has been conducted. nih.gov This study explored the reaction with water, a nucleophile, revealing a multi-step transformation process. nih.gov However, this represents a chemical degradation pathway and does not directly confirm that the mechanism of enzyme inhibition proceeds via a similar nucleophilic attack within a biological system. Direct experimental evidence detailing the covalent modification of a target enzyme through interaction with specific nucleophilic residues is not extensively documented in the available literature.

Formation of Acyl-Enzyme Intermediates

The concept of covalent inhibition often involves the formation of transient or stable intermediates between the inhibitor and the enzyme. For inhibitors with amide or ester groups, this can sometimes proceed through an acyl-enzyme intermediate, where the acyl portion of the inhibitor is transferred to a nucleophilic residue on the enzyme.

In the case of this compound, the formation of an acyl-enzyme intermediate would involve the cleavage of one of the C-N bonds of the urea group and the transfer of the N,N-diisopropylcarbamoyl or the 3-chlorophenylaminocarbonyl moiety to the enzyme. While this is a plausible mechanism for some enzyme inhibitors, specific studies demonstrating the formation of such an acyl-enzyme intermediate for this compound are not found in the reviewed scientific literature. The mechanism of action is generally described as an inhibitor of cellulose (B213188) synthesis, but the covalent nature of this inhibition at the level of forming specific intermediates remains to be fully elucidated. herts.ac.uk

Ligand-Protein Binding Site Characterization (Biochemical Basis)

Strong evidence points to cellulose synthase (CESA) as the primary target of this compound. herts.ac.uk Cellulose is a fundamental component of the cell walls of oomycetes, and its synthesis is carried out by large, plasma membrane-localized protein complexes known as cellulose synthase complexes (CSCs). rcsb.org The inhibition of this process is the biochemical basis for the fungicidal activity of iprovalicarb.

The CESA complex is a rosette-like structure composed of multiple CESA protein subunits. rcsb.org While direct crystallographic or NMR structures of this compound bound to CESA are not available, the characterization of the binding site can be inferred from genetic studies on resistant organisms and from research on other cellulose biosynthesis inhibitors (CBIs).

Mutations leading to resistance against CBIs frequently occur in the CESA genes, which strongly suggests that these proteins are the direct targets. nih.govnih.gov For instance, studies on other CBIs have shown that missense mutations in CESA subunits can confer resistance, likely by altering the binding affinity of the inhibitor to the enzyme complex. nih.gov

The CESA proteins are complex transmembrane proteins with several domains, including a catalytic domain responsible for polymerizing glucose into cellulose chains and zinc-finger domains that are crucial for the dimerization and assembly of the CESA subunits into the functional complex. researchgate.net It is plausible that this compound binds to a pocket within or near the catalytic site, or at an allosteric site that affects the enzyme's conformation and function. The binding is likely governed by a combination of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the binding pocket.

| Component | Function | Relevance to Inhibition |

|---|---|---|

| Cellulose Synthase (CESA) | Catalytic subunit of the cellulose synthase complex; polymerizes UDP-glucose into cellulose chains. | Presumed primary target of this compound and other CBIs. Mutations in CESA genes confer resistance. nih.govnih.gov |

| Cellulose Synthase Complex (CSC) | A large, rosette-shaped protein complex in the plasma membrane responsible for synthesizing cellulose microfibrils. | The entire complex's function is disrupted by inhibitors, affecting cell wall formation. rcsb.org |

| Zinc-Finger Domains | Domains within CESA proteins that are important for the proper assembly and dimerization of CESA subunits. | Disruption of these interactions could be a secondary effect of inhibitor binding, leading to a non-functional complex. researchgate.net |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For 3-(3-Chlorophenyl)-1,1-diisopropylurea, both ¹H and ¹³C NMR would be employed to confirm its identity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl groups would feature a doublet for the twelve methyl (CH₃) protons and a septet for the two methine (CH) protons, resulting from spin-spin coupling. The aromatic protons of the 3-chlorophenyl ring would appear as a complex multiplet pattern in the aromatic region of the spectrum. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum for this compound would show characteristic signals for the methyl and methine carbons of the isopropyl groups. The aromatic carbons would produce four distinct signals due to the substitution pattern on the phenyl ring. The carbonyl (C=O) carbon of the urea (B33335) moiety would also be readily identifiable by its characteristic chemical shift in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Type | Assignment |

| ¹H | 0.9 - 1.3 | Doublet | Isopropyl -CH₃ |

| ¹H | 3.5 - 4.0 | Septet | Isopropyl -CH |

| ¹H | 6.8 - 7.5 | Multiplet | Aromatic Ar-H |

| ¹H | 7.5 - 8.5 | Broad Singlet | N-H |

| ¹³C | ~20 | Singlet | Isopropyl -CH₃ |

| ¹³C | ~45-50 | Singlet | Isopropyl -CH |

| ¹³C | ~115-140 | Multiple Singlets | Aromatic Ar-C |

| ¹³C | ~150-160 | Singlet | Urea C=O |

Note: The data in the table is predicted and serves as an illustrative example of expected NMR signals.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides highly accurate mass measurements, enabling the unambiguous confirmation of a compound's chemical formula. rsc.org

For this compound (Molecular Formula: C₁₃H₁₉ClN₂O), the monoisotopic mass is 254.11859 Da. uni.lu Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, such as the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu The precise m/z values of these ions can be measured and compared against theoretical values to confirm the compound's identity. Further fragmentation analysis (MS/MS) can provide additional structural information by breaking the molecule into smaller, characteristic pieces.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 255.12587 |

| [M+Na]⁺ | 277.10781 |

| [M+K]⁺ | 293.08175 |

| [M+NH₄]⁺ | 272.15241 |

| [M-H]⁻ | 253.11131 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. Molecules containing aromatic rings and conjugated systems, such as the 3-chlorophenyl group in this compound, absorb UV light at specific wavelengths. This property allows UV-Vis spectroscopy to be a straightforward and effective method for determining the concentration of the compound in a solution, following the Beer-Lambert law. While a specific spectrum for this compound is not detailed, related phenylurea compounds show absorbance maxima in the 250-270 nm range, which is characteristic of the electronic transitions within the aromatic phenyl group.

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of chemical reactions, isolating pure compounds, and determining the purity of a substance.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used extensively in organic synthesis to monitor the progress of a reaction. medcraveonline.com A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of silica gel on a plate. rsc.orgmedcraveonline.com The plate is then developed in a sealed chamber with a suitable mobile phase (eluent).

For the synthesis of urea derivatives, a common mobile phase consists of a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. rsc.org As the solvent moves up the plate, the components of the reaction mixture separate based on their differential affinity for the stationary and mobile phases. The separated spots can be visualized under UV light, allowing for a qualitative assessment of the consumption of starting materials and the formation of the desired product, this compound. rsc.org

Table 3: Typical TLC System for Monitoring Urea Synthesis rsc.org

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane / Ethyl Acetate (e.g., 3:1 ratio) |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of individual components in a mixture. It offers significantly higher resolution and sensitivity compared to TLC. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound exhibits strong absorbance. The retention time (the time it takes for the compound to pass through the column) is a characteristic identifier under specific conditions.

For even greater certainty in identification, the HPLC system can be coupled directly to a mass spectrometer (LC-MS). dcu.ie This hyphenated technique provides not only the retention time from the HPLC but also the mass-to-charge ratio from the MS for the eluting component, offering a highly specific and sensitive method for both qualitative and quantitative analysis of this compound. dcu.ie

X-Ray Diffraction Analysis for Crystalline Structure Determination

For a compound like this compound, a successful single-crystal XRD experiment would yield a wealth of structural data. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While crystallographic data for closely related phenylurea derivatives have been published, a specific analysis for this compound is not presently available in surveyed scientific databases. The determination of its crystal structure would require the synthesis of high-quality single crystals suitable for diffraction experiments. Such a study would reveal the precise geometry of the molecule, including the torsion angles between the chlorophenyl ring and the urea moiety, as well as the conformation of the bulky diisopropyl groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies of Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phenylurea herbicides, these studies are crucial for understanding their mechanism of action, which often involves the inhibition of specific enzymes in target organisms.

Research on other herbicidal compounds, such as the novel class of lipophilic pyrimidine-biphenyl (PMB) herbicides that inhibit acetohydroxyacid synthase (AHAS), demonstrates the power of these methods. mdpi.com Computational simulations were employed to investigate the molecular basis for the efficiency of these herbicides against AHAS, revealing key interactions within the enzyme's binding pocket. mdpi.com Similarly, docking studies on diaryl urea (B33335) derivatives designed as antiproliferative agents have identified specific hydrogen bond interactions with target proteins like VEGFR-2. nih.gov For example, one study showed a hydrogen bond forming between a urea nitrogen atom and the carboxyl group of a glutamic acid residue (Glu885) in the VEGFR-2 active site. nih.gov

Molecular docking of thiourea (B124793) derivatives, which are structurally similar to urea compounds, has also been used to predict their antibacterial activity by modeling their interaction with DNA gyrase. nih.gov These studies often reveal that the presence and position of certain substituents on the phenyl ring are critical for effective binding. nih.gov For 3-(3-Chlorophenyl)-1,1-diisopropylurea, docking studies would likely investigate its fit into the binding site of its target protein, predicted to be acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. proquest.com The diisopropyl groups would be expected to have significant steric influence on the molecule's conformation and its ability to bind effectively.

The following table illustrates the type of data generated from molecular docking studies, showing the binding energies of different compounds to a target protein.

| Compound/Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| 4-Cl-PCTB | Checkpoint kinase 1 (2YWP) | -67.19 | Not Specified jppres.com |

| Hydroxyurea | Checkpoint kinase 1 (2YWP) | Not Specified jppres.com | Not Specified jppres.com |

| Diaryl Urea Derivative 6a | VEGFR-2 | Not Specified nih.gov | Glu885 nih.gov |

This table is illustrative and based on data for related urea and thiourea compounds.

Quantum Chemical Calculations of Electronic and Conformational Properties

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. researchgate.net Methods like Density Functional Theory (DFT) can predict molecular properties such as the distribution of electric charge, the energies of molecular orbitals (HOMO and LUMO), and the most stable three-dimensional structure (conformation).

For phenylurea herbicides, the potential energy surface can be complex due to multiple rotatable bonds. proquest.com Understanding the most stable conformations is key to predicting how the molecule will interact with its biological target. proquest.com For instance, a study on 1-(2-chlorophenyl)-3-(p-tolyl)urea determined the dihedral angles between the phenyl rings and the central urea group, which were found to be 51.1° and 28.6°, respectively. researchgate.net Such calculations for this compound would reveal the preferred spatial arrangement of its chlorophenyl and diisopropylurea moieties.

The electronic properties, particularly the HOMO-LUMO energy gap, provide insights into the chemical reactivity and stability of a molecule. proquest.com A computational study on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, for example, used the PM6 method to calculate its electronic structure and predict its UV/Vis absorption spectrum. scispace.com Similar calculations for this compound would help in understanding its electronic behavior and potential for degradation under various conditions. proquest.com Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular interactions, such as hydrogen bonding, which can stabilize certain conformations. nih.gov

Below is a table showing examples of data obtained from quantum chemical calculations for related compounds.

| Compound | Calculation Method | Calculated Property | Value |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | X-ray Crystallography | Dihedral angle (chlorophenyl-urea) | 51.1° researchgate.net |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | X-ray Crystallography | Dihedral angle (tolyl-chlorophenyl) | 28.6° researchgate.net |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide | PM6 | HOMO Energy | -9.098 eV scispace.com |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide | PM6 | LUMO Energy | 1.688 eV scispace.com |

This table presents data from related urea compounds to illustrate the outputs of quantum chemical calculations.

Structure-Activity Relationship (SAR) Derivations in a Chemical Context

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By systematically modifying parts of a molecule and observing the effect on its potency, researchers can develop models that predict the activity of new, unsynthesized compounds. nih.gov

For phenylurea herbicides, SAR studies have shown that the nature and position of substituents on the phenyl ring, as well as the alkyl groups on the urea nitrogen, are critical for their herbicidal activity. The relationship between the structure of phenylurea herbicides and their biodegradation rates has also been noted. nih.gov A study on diaryl urea derivatives as antiproliferative agents demonstrated that replacing an ester linkage with an amide group led to increased activity. nih.gov

In the case of this compound, SAR studies would involve synthesizing and testing analogues with different substituents on the phenyl ring (e.g., fluorine, methyl, or methoxy (B1213986) groups) or with different alkyl groups on the urea nitrogen. The position of the chlorine atom at the meta-position of the phenyl ring is a key structural feature. An SAR study would compare the activity of the 2-chloro and 4-chloro isomers to understand the importance of this positioning. The bulky diisopropyl groups are also a significant feature; comparing their effect to smaller alkyl groups (e.g., dimethyl or diethyl) would provide valuable SAR data.

The following table provides an example of SAR data, illustrating how changes in chemical structure affect biological activity (in this case, antiproliferative activity).

| Compound | R1 Group | R2 Group | IC50 (µM) on A549 cells |

| Compound 6a | Amide | 4-chloro | 2.566 nih.gov |

| Compound 9a | Ester | 4-chloro | 99.67 nih.gov |

This table is based on data for diaryl urea derivatives and demonstrates the principles of SAR.

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The strategic placement of reactive sites and functional groups within 3-(3-Chlorophenyl)-1,1-diisopropylurea positions it as a valuable building block for the construction of more complex molecular architectures. The presence of the chlorophenyl group offers a handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the creation of diverse molecular scaffolds.

While specific, publicly documented total syntheses employing this compound as a key intermediate are not extensively reported, the general utility of phenylurea derivatives in medicinal chemistry and drug discovery is well-established. nih.govresearchgate.net These scaffolds are frequently found in biologically active compounds, and the specific substitution pattern of this compound could offer unique pharmacological properties. For instance, diaryl urea (B33335) derivatives have been investigated as potent inhibitors for various kinases, playing a role in anticancer drug development. nih.govnih.gov The synthesis of such complex molecules often relies on the modular assembly of building blocks like the title compound.

The general synthetic route to similar 1,3-disubstituted ureas often involves the reaction of an appropriate isocyanate with an aniline (B41778) derivative. nih.gov This modularity allows for the systematic variation of substituents on both sides of the urea linkage, a strategy frequently employed in the optimization of lead compounds in drug discovery programs.

Integration into Polymeric Systems: Focus on Dynamic Covalent Urea Bonds

The field of polymer chemistry has seen a surge of interest in materials incorporating dynamic covalent bonds, which can reversibly break and reform under specific stimuli. This property endows polymers with intriguing characteristics such as self-healing capabilities and reprocessability. The urea functionality, particularly when sterically hindered, can exhibit such dynamic behavior.

While research directly incorporating this compound into polymeric systems is not yet widely published, the fundamental principles of polyurea chemistry suggest its potential in this area. mdpi.com Polyureas are a class of polymers formed from the reaction of diisocyanates and diamines, resulting in repeating urea linkages. The properties of these polymers can be finely tuned by altering the structure of the monomer units. researchgate.net

The bulky diisopropyl groups on the nitrogen atom of this compound could facilitate the formation of dynamic covalent urea bonds within a polymer matrix. This steric hindrance can weaken the C-N bond of the urea, making it more susceptible to reversible dissociation. This dynamic nature is the basis for creating self-healing materials that can repair damage over time. Although specific studies on polyureas containing this exact compound are pending, the broader class of polyureas is known for its excellent mechanical properties and durability, making the development of self-healing variants an attractive prospect. ppgpmc.com

Chemical Applications as Reagents or in Catalytic Systems

Beyond its role as a structural component, the unique electronic and steric properties of this compound suggest its potential application as a specialized reagent or a component in catalytic systems. The urea moiety can act as a hydrogen bond donor and acceptor, a property that is often exploited in organocatalysis to activate substrates and control stereochemistry.

While no specific catalytic applications for this compound have been documented, the broader class of urea and thiourea (B124793) derivatives has been successfully employed as catalysts in a variety of organic transformations. These catalysts are often valued for their low toxicity, stability, and ability to promote reactions under mild conditions.

Furthermore, the isourea functional group, which can be formed from urea derivatives, is known to be a reactive intermediate in various chemical transformations. For instance, O-isopropylisourea hydrochloride, a related compound, is prepared through the reaction of cyanamide, chloroformamidinium chloride, and isopropanol. google.com While a different synthetic pathway would be required for the title compound, it highlights the potential reactivity of the urea core. The specific substitution pattern of this compound could modulate the reactivity of such an intermediate, opening avenues for its use in specialized synthetic methods.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis parameters of 3-(3-Chlorophenyl)-1,1-diisopropylurea to improve yield and purity?

- Methodological Answer : Utilize factorial experimental design (e.g., Taguchi or Box-Behnken) to systematically vary parameters such as reaction temperature, molar ratios, and catalyst concentration. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity. For example, orthogonal arrays reduce experimental runs while capturing interactions between variables . Evidence from analogous urea synthesis suggests optimizing HCl by-product recovery and solvent selection to enhance process efficiency .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Combine recrystallization (using solvents like ethanol/water mixtures) with membrane separation technologies (e.g., nanofiltration) to remove unreacted precursors and by-products. High-performance liquid chromatography (HPLC) with UV detection can monitor purity, while mass spectrometry confirms molecular identity. Refer to chemical engineering classifications for advanced separation methodologies .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and urea backbone integrity. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Cross-validate spectral data with computational tools like Gaussian for molecular geometry optimization .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound formation?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model intermediate states and transition barriers. Software like Gaussian or ORCA can simulate reaction pathways, while molecular dynamics (MD) explores solvent effects. Integrate computational predictions with experimental kinetics (e.g., in situ FTIR) to validate mechanisms .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Implement a feedback loop where discrepancies are analyzed using sensitivity analysis or Monte Carlo simulations to account for experimental uncertainties. For instance, if DFT predicts a lower activation energy than observed, re-examine solvent interactions or side reactions. Cross-disciplinary frameworks like ICReDD’s hybrid computational-experimental approach are recommended .

Q. What methodologies are suitable for studying the biological interactions of this compound?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) paired with molecular docking studies (using AutoDock or Schrödinger) to predict binding affinities. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Ensure biological replicates and statistical rigor to mitigate variability .

Q. How can AI-driven tools enhance the development of this compound in chemical engineering workflows?

- Methodological Answer : Integrate AI platforms like COMSOL Multiphysics with machine learning (ML) algorithms to optimize reactor design and process control. For example, neural networks trained on reaction datasets can predict optimal conditions for scale-up. Autonomous laboratories with real-time analytics enable adaptive experimentation, reducing trial-and-error cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.